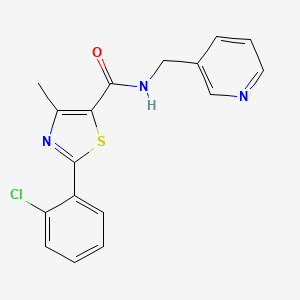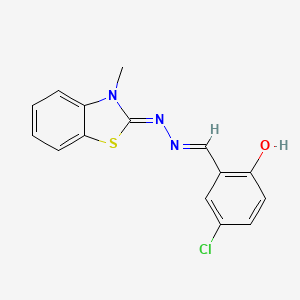![molecular formula C14H22ClNO B5986393 [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as IBU, is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. IBU is a highly potent and selective inhibitor of monoamine transporters, which makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves its ability to inhibit the reuptake of monoamine neurotransmitters by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride are primarily related to its ability to enhance neurotransmission by inhibiting the reuptake of monoamine neurotransmitters. This results in improved mood, cognitive function, and attention, as well as a reduction in symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride in laboratory experiments is its high potency and selectivity for monoamine transporters. This makes it a valuable tool for studying the role of these transporters in various neurological and psychiatric disorders. However, one of the limitations of using [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One area of interest is the development of new drugs based on the structure of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride on neurotransmitter function and behavior, as well as its potential for addiction and abuse. Additionally, further research is needed to fully understand the mechanism of action of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride and its potential for off-target effects.
Synthesis Methods
The synthesis of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves several steps, including the reaction of 2-isopropylphenol with crotonaldehyde, followed by the reaction of the resulting product with methylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of [4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride.
Scientific Research Applications
[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for developing new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
(E)-N-methyl-4-(2-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)13-8-4-5-9-14(13)16-11-7-6-10-15-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWZDOKBWSHKSK-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986322.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5986330.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5986333.png)
![7-[2-(4-acetyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B5986339.png)
![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)

![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)

